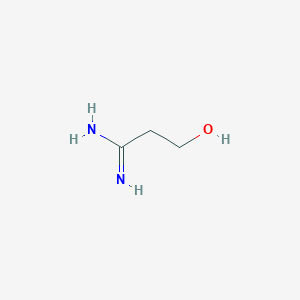

3-Hydroxypropanimidamide

Description

Structure

3D Structure

Properties

IUPAC Name |

3-hydroxypropanimidamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8N2O/c4-3(5)1-2-6/h6H,1-2H2,(H3,4,5) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFDXDMXJMLPQIL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)C(=N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60402809 |

Source

|

| Record name | 3-hydroxypropanimidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60402809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

88.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128648-99-7 |

Source

|

| Record name | 3-hydroxypropanimidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60402809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Topic: 3-Hydroxypropanimidamide Derivatives as Antimalarial Agents

An In-Depth Technical Guide for Drug Development Professionals

Executive Summary

The relentless evolution of drug resistance in Plasmodium falciparum, the deadliest malaria parasite, poses a significant threat to global health, rendering many first-line artemisinin-based combination therapies increasingly ineffective.[1] This reality underscores the urgent need for novel antimalarial agents with distinct mechanisms of action. This technical guide introduces 3-hydroxypropanimidamides (HPAs), an emerging and highly promising chemical class demonstrating potent, orally active antimalarial properties. Preclinical studies reveal that HPA derivatives exhibit single-digit nanomolar efficacy against both drug-sensitive and multidrug-resistant P. falciparum strains.[1][2][3] Their primary mechanism involves the disruption of the parasite's heme detoxification pathway, a validated and crucial biological process.[1] Furthermore, lead compounds from this class have demonstrated high cure rates in murine models of malaria and possess a high barrier to resistance, positioning them as strong candidates for further preclinical and clinical development.[2][3]

Introduction: The Unmet Need in Antimalarial Chemotherapy

Malaria, a parasitic disease transmitted by Anopheles mosquitoes, afflicted an estimated 229 million people in 2019, leading to over 409,000 deaths, primarily in sub-Saharan Africa.[1] The parasite Plasmodium falciparum is responsible for the vast majority of these fatalities.[1] For decades, chemotherapy has been the cornerstone of malaria control and treatment.[1] However, the parasite's ability to develop resistance to nearly all available drugs, including the critical artemisinin component of current combination therapies, jeopardizes these efforts.[1] The spread of resistance necessitates a robust pipeline of new antimalarials, particularly those belonging to novel chemical classes that can overcome existing resistance mechanisms.[4][5]

The Emergence of 3-Hydroxypropanimidamides (HPAs): A Novel Antimalarial Scaffold

3-Hydroxypropanimidamides (HPAs), also referred to as 3-hydroxypropanamidines, have been identified as a new and promising class of antiplasmodial agents.[1][2] Structurally, these compounds are characterized by a core 3-hydroxypropanimidamide linker connecting a bulky, lipophilic aromatic system (typically a tricyclic moiety like phenanthrene) and a substituted amidine group (often a benzamidine derivative). This scaffold has proven to be highly adaptable for chemical modification, allowing for the systematic optimization of potency, selectivity, and pharmacokinetic properties.

Synthetic Strategies: From Bench to Lead Compound

The synthesis of HPA derivatives is generally achieved through efficient and scalable linear synthetic routes. The causality behind this choice is the need for a reproducible process that allows for diverse modifications to explore the structure-activity relationship (SAR) effectively. The most common approach begins with commercially available or readily synthesized aromatic aldehydes.[1]

General Synthetic Workflow

The synthesis typically involves the conversion of a starting aromatic aldehyde to a 3-hydroxypropanenitrile intermediate, followed by further reactions to construct the final hydroxypropanimidamide structure.[1] This multi-step process is designed to build the molecule logically while introducing key functional groups at specific stages.

Caption: General synthetic pathway for this compound derivatives.

Experimental Protocol: Synthesis of a Representative HPA Derivative

This protocol is a representative example based on established methodologies for HPA synthesis.[1][6] The self-validating nature of this protocol lies in the characterization at each key step (e.g., NMR, MS) to confirm the structure before proceeding, ensuring the integrity of the final product.

-

Step 1: Synthesis of 3-Hydroxypropanenitrile Intermediate.

-

To a solution of the chosen aromatic aldehyde (1.0 eq) in dry tetrahydrofuran (THF), add a solution of lithium diisopropylamide (LDA) (1.1 eq) in THF dropwise at -78°C under an inert atmosphere (e.g., Argon).

-

Stir the reaction mixture for 30 minutes at -78°C.

-

Add acetonitrile (1.2 eq) dropwise and continue stirring at this temperature for 2 hours.

-

Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Allow the mixture to warm to room temperature and extract the product with ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting crude product by column chromatography to yield the 3-hydroxypropanenitrile.

-

-

Step 2: Formation of the Final this compound.

-

Dissolve the purified 3-hydroxypropanenitrile (1.0 eq) and a substituted aniline (e.g., 4-fluoroaniline) (1.1 eq) in dry toluene.

-

Add trimethylaluminum (2.0 M solution in toluene, 2.0 eq) dropwise to the mixture at 0°C.

-

Allow the reaction to warm to room temperature and then heat to 80°C for 12-16 hours.

-

Cool the reaction to 0°C and carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product is purified by flash chromatography to yield the final HPA derivative. The hydrochloride salt can be prepared by treating a solution of the free base with HCl in diethyl ether.

-

Mechanism of Action: Targeting Heme Detoxification

In the intraerythrocytic stage of its lifecycle, the malaria parasite digests copious amounts of host hemoglobin within its food vacuole to obtain essential amino acids.[7] This process releases large quantities of toxic free heme. To protect itself, the parasite biocrystallizes the heme into an inert, insoluble polymer called hemozoin (also known as the malaria pigment).[8] This detoxification pathway is essential for parasite survival and is a well-validated target for antimalarial drugs like chloroquine and lumefantrine.[9]

Multiple studies have demonstrated that HPA derivatives function by inhibiting this crucial heme detoxification process.[1][4] Treatment of parasites with lead HPAs results in a dose-dependent increase in free heme and a corresponding decrease in hemozoin levels, leading to oxidative stress and parasite death.[1]

Caption: Tiered workflow for the biological evaluation of HPA derivatives.

Part A: In Vitro Efficacy & Selectivity

Protocol: In Vitro Antiplasmodial Activity ([³H]-Hypoxanthine Incorporation Assay) This gold-standard assay measures the inhibition of parasite nucleic acid synthesis, providing a robust readout of parasite viability. [10]

-

Parasite Culture: Maintain asynchronous P. falciparum cultures (e.g., 3D7, Dd2) in human O+ erythrocytes at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.

-

Assay Setup: In a 96-well plate, add serial dilutions of the test compounds. Add parasite culture (typically 0.5% parasitemia, 2.5% hematocrit) to each well.

-

Incubation: Incubate the plates for 24 hours under the conditions described above.

-

Radiolabeling: Add [³H]-hypoxanthine to each well and incubate for an additional 24 hours.

-

Harvesting & Measurement: Harvest the cells onto a filter mat using a cell harvester. Allow the mat to dry, and measure the incorporated radioactivity using a liquid scintillation counter.

-

Analysis: Determine IC50 values by plotting the percentage of inhibition against the log of the drug concentration.

Protocol: Cytotoxicity Testing (MTT Assay) This assay measures the metabolic activity of human cells to determine if a compound is selectively toxic to the parasite.

-

Cell Culture: Culture human cells (e.g., HepG2) in appropriate media at 37°C in a 5% CO₂ incubator.

-

Assay Setup: Seed cells in a 96-well plate and allow them to adhere overnight. Add serial dilutions of the test compounds.

-

Incubation: Incubate the plate for 48-72 hours.

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.

-

Solubilization & Measurement: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the crystals. Measure the absorbance at ~570 nm.

-

Analysis: Calculate the IC50 value, representing the concentration that reduces cell viability by 50%.

Part B: In Vivo Efficacy Models

Protocol: 4-Day Suppressive Test (Peters Test) This standard model is used to assess the in vivo blood-schizontocidal activity of a test compound in mice infected with a rodent malaria parasite. [1][9]

-

Infection: Inoculate mice intravenously or intraperitoneally with Plasmodium berghei-infected red blood cells.

-

Treatment: Begin oral or parenteral administration of the test compound 2-4 hours post-infection. Continue treatment once daily for four consecutive days (Days 0 to 3).

-

Monitoring: On Day 4, take thin blood smears from the tail of each mouse.

-

Parasitemia Determination: Stain the smears with Giemsa and determine the percentage of infected red blood cells by microscopic examination.

-

Analysis: Calculate the percent suppression of parasitemia compared to an untreated control group. Monitor the mice for survival to determine curative potential.

Lead Candidates & Preclinical Profile

Through extensive screening and optimization, several lead HPA candidates have been identified.

-

Compound 22: This derivative demonstrated excellent in vitro activity with IC50 values of 5 nM and 12 nM against the 3D7 and Dd2 strains, respectively. [1][2]In the P. berghei mouse model, it showed strong in vivo activity, achieving a 66% cure rate at an oral dose of 50 mg/kg and a 33% cure rate at 30 mg/kg. [1][2][3]It was also characterized by rapid absorption in mice. [1]* Compound 7d: Featuring a 4-bromobenzamidine moiety, this analog showed potent, single-digit nanomolar activity against multiple P. falciparum strains and clinical isolates. [4][5][9]It displayed a favorable pharmacokinetic profile with a fast onset and slow elimination. [4][5]In vivo, 7d demonstrated 100% cure rates at 50 mg/kg in the Peters test, with dose-dependent activity and no apparent toxicity. [9] A key feature of this class is a high barrier to resistance, a critical attribute for any new antimalarial drug candidate. [3]

Challenges and Future Directions

While the HPA class is highly promising, further development requires addressing several key challenges. Potential off-target effects, such as inhibition of the hERG potassium channel which can lead to cardiotoxicity, must be carefully evaluated for all lead candidates. [1]Continued optimization of ADME (Absorption, Distribution, Metabolism, and Excretion) properties will be necessary to develop a compound with a profile suitable for clinical use, ideally allowing for single-dose cures. Additionally, while highly effective against asexual blood stages, the activity of HPAs against other parasite life stages, such as liver-stage hypnozoites (relevant for P. vivax) and transmission-blocking gametocytes, warrants investigation to define their full potential within a malaria eradication agenda. [11]

Conclusion

This compound derivatives represent a novel, potent, and orally active class of antimalarial agents. Their well-defined mechanism of action, targeting the parasite's essential heme detoxification pathway, provides a solid foundation for their development. Extensive SAR studies have yielded lead candidates with nanomolar potency against multidrug-resistant parasites and high cure rates in in vivo models. Coupled with a high barrier to resistance, the HPA scaffold is a compelling starting point for the development of the next generation of antimalarial therapies needed to combat the global threat of malaria.

References

-

Knaab, T. C., Held, J., Burckhardt, B. B., et al. (2021). 3-Hydroxy-propanamidines, a New Class of Orally Active Antimalarials Targeting Plasmodium falciparum. Journal of Medicinal Chemistry, 64(6), 3035–3047. [Link]

-

Klein, S., Moritz, A., Pessanha de Carvalho, L., et al. (2025). Structure-Activity Relationships of 3-Hydroxypropanamidines (HPAs) with Potent In Vivo Antimalarial Activity. MalariaWorld. [Link]

-

Klein, S., et al. (2025). Structure–Activity Relationships of 3-Hydroxypropanamidines (HPAs) with Potent In Vivo Antimalarial Activity. Journal of Medicinal Chemistry. [Link]

-

Klein, S., et al. (2025). Structure–Activity Relationships of 3-Hydroxypropanamidines (HPAs) with Potent In Vivo Antimalarial Activity. Journal of Medicinal Chemistry. [Link]

-

Knaab, T. C., Held, J., Kurz, T., et al. (2021). 3-Hydroxy-propanamidines, a New Class of Orally Active Antimalarials Targeting Plasmodium falciparum. Journal of Medicinal Chemistry. [Link]

-

Klein, S., et al. (2025). Structure-Activity Relationships of 3-Hydroxypropanamidines (HPAs) with Potent In Vivo Antimalarial Activity. Journal of Medicinal Chemistry. [Link]

-

Burckhardt, B., Held, J., & Kurz, T. Preclinical development of 3-hydroxypropaneamidine derivatives targeting Plasmodium falciparum. MESA Malaria. [Link]

-

Knaab, T. C., Held, J., Kurz, T., et al. (2021). 3-Hydroxy-propanamidines, a New Class of Orally Active Antimalarials Targeting Plasmodium falciparum. MalariaWorld. [Link]

-

Request PDF on ResearchGate. (2025). Structure-Activity Relationships of 3-Hydroxypropanamidines (HPAs) with Potent In Vivo Antimalarial Activity. [Link]

-

Klein, S., et al. (2025). Structure–Activity Relationships of 3‑Hydroxypropanamidines (HPAs) with Potent In Vivo Antimalarial Activity. ACS Figshare. [Link]

-

McNamara, C. W., et al. (2021). Antimalarial drug discovery: progress and approaches. Nature Reviews Drug Discovery. [Link]

-

Design, synthesis and preliminary biological evaluation of N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) derivatives as novel histone deacetylase inhibitors. (2011). PubMed. [Link]

-

Design, synthesis, and biological evaluation of multiple targeting antimalarials. (2021). PMC. [Link]

-

Gelb, M. H. (2007). Drug discovery for malaria: a very challenging and timely endeavor. Current Opinion in Chemical Biology. [Link]

-

Falcipain-2 and Falcipain-3 Inhibitors as Promising Antimalarial Agents. (2020). PubMed. [Link]

-

Three Decades of Targeting Falcipains to Develop Antiplasmodial Agents: What have we Learned and What can be Done Next? (2023). Epidemiology and Infectious Diseases. [Link]

-

Accelerating antimalarial drug discovery with a new high-throughput screen for fast-killing compounds. (2024). bioRxiv. [Link]

-

Falcipain-2 and falcipain-3 inhibitors as promising antimalarial agents. Semantic Scholar. [Link]

-

Synthesis of the non-commercially available arylamines. ResearchGate. [Link]

-

In vitro and in vivo assessment of the anti-malarial activity of Caesalpinia pluviosa. (2015). PMC. [Link]

-

Falcipain-2 and Falcipain-3 Inhibitors as Promising Antimalarial Agents. ResearchGate. [Link]

-

Drug Development Strategies for Malaria: With the Hope for New Antimalarial Drug Discovery—An Update. (2023). PMC. [Link]

-

Study of the antimalarial properties of hydroxyethylamine derivatives using green fluorescent protein transformed Plasmodium berghei. (2016). NIH. [Link]

-

Identification of Potential Antimalarial Drug Candidates Targeting Falcipain-2 Protein of Malaria Parasite—A Computational Strategy. (2022). MDPI. [Link]

-

Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review. (2019). Frontiers in Pharmacology. [Link]

Sources

- 1. 3-Hydroxy-propanamidines, a New Class of Orally Active Antimalarials Targeting Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3-Hydroxy-propanamidines, a New Class of Orally Active Antimalarials Targeting Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. malariaworld.org [malariaworld.org]

- 4. malariaworld.org [malariaworld.org]

- 5. Structure-Activity Relationships of 3-Hydroxypropanamidines (HPAs) with Potent In Vivo Antimalarial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Three Decades of Targeting Falcipains to Develop Antiplasmodial Agents: What have we Learned and What can be Done Next? - González - Current Medicinal Chemistry [rjeid.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Frontiers | Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review [frontiersin.org]

- 11. Antimalarial drug discovery: progress and approaches - PMC [pmc.ncbi.nlm.nih.gov]

Structure-activity relationship of 3-Hydroxypropanimidamide analogs

An In-Depth Technical Guide to the Structure-Activity Relationship of 3-Hydroxypropanimidamide Analogs

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive exploration of the structure-activity relationships (SAR) of this compound analogs. These compounds have garnered significant interest within the medicinal chemistry landscape due to their potential therapeutic applications, acting as bioisosteres for carboxylic acids and engaging in unique molecular interactions. This document elucidates the intricate relationship between the chemical structure of these analogs and their resulting biological activity. We will delve into the synthetic methodologies, key experimental protocols for biological evaluation, and the interpretation of SAR data. This guide is intended for researchers, scientists, and professionals in the field of drug development who are seeking a deeper understanding of this promising class of molecules.

Introduction: The Significance of the this compound Moiety

The this compound functional group is a versatile structural motif in medicinal chemistry. Its ability to act as a bioisosteric replacement for carboxylic acids allows for the modulation of physicochemical properties such as acidity and lipophilicity, which are critical for pharmacokinetic and pharmacodynamic profiles. The presence of the amidine group, a strong base, and the hydroxyl group, a hydrogen bond donor and acceptor, enables these analogs to participate in a variety of interactions with biological targets. Understanding the SAR of this class of compounds is paramount for the rational design of novel therapeutics with enhanced potency, selectivity, and drug-like properties.

Core Synthesis and Chemical Space Exploration

The synthesis of this compound analogs is a critical aspect of SAR studies, as it dictates the accessible chemical space. A common and effective synthetic route is the Pinner reaction, which involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ether, followed by reaction with an amine to yield the desired amidine.

General Synthetic Protocol: Pinner Reaction

A detailed, step-by-step methodology for the synthesis of a representative this compound analog is provided below:

Step 1: Formation of the Imino Ether Hydrochloride

-

In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the starting nitrile (1.0 eq) in anhydrous ethanol (or another suitable alcohol).

-

Cool the solution to 0 °C using an ice bath.

-

Bubble anhydrous hydrogen chloride gas through the solution for a period of 1-2 hours, or until saturation is achieved.

-

Seal the flask and allow the reaction to stir at room temperature for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the imino ether hydrochloride salt will typically precipitate out of the solution. The solid can be collected by filtration, washed with cold anhydrous diethyl ether, and dried under vacuum.

Step 2: Formation of the Amidine

-

Dissolve the imino ether hydrochloride (1.0 eq) in anhydrous ethanol in a separate flask.

-

To this solution, add the desired amine (1.0-1.2 eq) at room temperature.

-

The reaction mixture is then stirred for 2-12 hours. The progress of the reaction should be monitored by TLC.

-

Once the reaction is complete, the solvent is removed under reduced pressure.

-

The resulting crude product is then purified by column chromatography on silica gel or by recrystallization to afford the pure this compound analog.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: The Pinner reaction is highly sensitive to water, which can hydrolyze the imino ether intermediate back to the starting nitrile. Therefore, the use of anhydrous solvents and an inert atmosphere is crucial for achieving high yields.

-

Acid Catalyst: The acid catalyst is essential for the activation of the nitrile group, making it more susceptible to nucleophilic attack by the alcohol.

-

Choice of Amine: The choice of amine in the second step allows for the introduction of various substituents, enabling a broad exploration of the chemical space and the generation of a diverse library of analogs for SAR studies.

Visualization of the Synthetic Workflow

Caption: Hypothetical signaling pathway inhibited by a this compound analog.

The binding of the this compound analog to its target receptor on the cell surface can initiate a cascade of intracellular events. For instance, if the target is a receptor tyrosine kinase, the binding of the analog could inhibit its autophosphorylation, thereby blocking the downstream signaling pathway. This could involve the inhibition of a series of kinases (Kinase A, Kinase B), ultimately leading to the downregulation of a specific transcription factor. The reduced activity of the transcription factor would then alter gene expression, resulting in the observed biological response.

Future Directions and Advanced SAR Techniques

While traditional SAR studies provide valuable insights, more advanced techniques can be employed to gain a deeper understanding of the molecular interactions and to guide the design of next-generation analogs.

-

Computational Modeling: Molecular docking and molecular dynamics simulations can be used to predict the binding mode of the analogs in the active site of the target protein. This can help to rationalize the observed SAR and to identify new areas for structural modification.

-

X-ray Crystallography: Obtaining a crystal structure of the target protein in complex with a potent analog provides a detailed, atomic-level view of the binding interactions. This information is invaluable for structure-based drug design.

-

Pharmacophore Modeling: A pharmacophore model can be generated based on the key structural features of the most active analogs. This model can then be used to virtually screen large compound libraries to identify novel scaffolds with the desired biological activity.

Conclusion

The structure-activity relationship of this compound analogs is a rich and complex field of study. A systematic approach, combining rational design, efficient synthesis, and robust biological evaluation, is essential for unlocking the full therapeutic potential of this promising class of molecules. The insights gained from SAR studies, complemented by advanced computational and structural biology techniques, will continue to drive the development of novel and effective drugs for a wide range of diseases.

References

In Vitro Evaluation of 3-Hydroxypropanimidamide Against Plasmodium falciparum: A Technical Guide

This guide provides a comprehensive technical overview of the in vitro evaluation of 3-Hydroxypropanimidamide, a promising compound within the 3-hydroxypropanamidines class of antimalarial agents. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and preclinical assessment of novel anti-malarial therapies. It outlines the scientific rationale, detailed experimental protocols, and data interpretation frameworks necessary for a thorough investigation of this compound's efficacy and selectivity against Plasmodium falciparum.

Introduction: The Rationale for Investigating this compound

The emergence and spread of drug-resistant Plasmodium falciparum strains represent a significant global health challenge, threatening the efficacy of current artemisinin-based combination therapies (ACTs)[1][2]. This necessitates the urgent development of new antimalarial agents with novel mechanisms of action. The 3-hydroxypropanamidine (HPA) chemical scaffold has emerged as a promising starting point for the development of new antimalarials[1][3][4][5][6]. Derivatives of this class have demonstrated potent in vitro activity against both chloroquine-sensitive (CQS) and multidrug-resistant (CQR) strains of P. falciparum, with some compounds exhibiting IC50 values in the low nanomolar range[1][3][5].

The proposed mechanism of action for HPAs involves the inhibition of hemozoin formation, a critical detoxification pathway for the parasite within the host erythrocyte[3][4][5]. By disrupting this process, the compound leads to the accumulation of toxic free heme, resulting in parasite death. This compound, as a core structure within this class, warrants in-depth in vitro evaluation to characterize its antiplasmodial activity, selectivity, and potential for further development.

This guide will detail the necessary steps to rigorously assess the in vitro efficacy of this compound, providing a framework for generating robust and reproducible data to support its progression as a potential antimalarial drug candidate.

Experimental Framework: A Validated Approach to In Vitro Evaluation

The in vitro assessment of this compound is a multi-stage process designed to provide a comprehensive understanding of its biological activity. The workflow is designed to first establish the compound's efficacy against the parasite and then to determine its safety profile with respect to human cells.

Caption: A logical workflow for the in vitro evaluation of this compound.

Detailed Experimental Protocols

Plasmodium falciparum Culture

The continuous in vitro culture of the asexual erythrocytic stages of P. falciparum is fundamental to this evaluation.

Materials:

-

P. falciparum strains (e.g., 3D7 - chloroquine-sensitive, Dd2 - multidrug-resistant)[1][7]

-

Human erythrocytes (O+ blood group)[8]

-

Complete culture medium (RPMI-1640 supplemented with HEPES, sodium bicarbonate, hypoxanthine, L-glutamine, gentamicin, and AlbuMAX II or human serum)[8][9]

-

37°C incubator[8]

-

Sterile culture flasks[8]

Protocol:

-

Erythrocyte Preparation: Wash human erythrocytes three times with incomplete RPMI-1640 medium by centrifugation to remove plasma and the buffy coat[10].

-

Culture Initiation: Initiate the culture by adding thawed parasite stock to a suspension of fresh erythrocytes in complete culture medium to achieve a starting parasitemia of ~0.5% and a hematocrit of 5%[8][10].

-

Maintenance: Maintain the culture in a 37°C incubator with the specified gas mixture[8][9]. Change the medium daily and monitor parasitemia by preparing Giemsa-stained thin blood smears[8][10].

-

Synchronization: For stage-specific assays, synchronize the parasite culture, primarily to the ring stage, using 5% D-sorbitol treatment[11][12].

In Vitro Drug Susceptibility Assays

Several methods can be employed to determine the 50% inhibitory concentration (IC50) of this compound. The SYBR Green I-based fluorescence assay is a widely used, robust, and high-throughput method[13][14][15][16].

Protocol: SYBR Green I Assay

-

Plate Preparation: Prepare a 96-well plate with serial dilutions of this compound. Include positive (parasitized erythrocytes without drug) and negative (uninfected erythrocytes) controls.

-

Parasite Seeding: Add synchronized ring-stage P. falciparum culture (1% parasitemia, 2% hematocrit) to each well.

-

Incubation: Incubate the plates for 72 hours under standard culture conditions.

-

Lysis and Staining: Add SYBR Green I lysis buffer to each well and incubate in the dark at room temperature for 1-24 hours[14].

-

Fluorescence Reading: Measure fluorescence using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively[14].

-

Data Analysis: Calculate the percentage of parasite growth inhibition relative to the positive control and determine the IC50 value by non-linear regression analysis.

Alternative Assays:

-

pLDH Assay: This colorimetric assay measures the activity of parasite-specific lactate dehydrogenase (pLDH)[17][18][19]. It is a reliable alternative to the SYBR Green I assay[17].

-

HRP2 Assay: This ELISA-based method detects the histidine-rich protein 2 (HRP2) produced by P. falciparum[20]. However, its utility can be limited by the persistence of the HRP2 antigen and the existence of HRP2-deleted parasite strains[21][22].

Cytotoxicity Assays

To assess the selectivity of this compound, its cytotoxicity against human cell lines is evaluated.

Materials:

-

Human cell lines (e.g., HepG2 - liver carcinoma, HEK293 - embryonic kidney, HeLa - cervical cancer)[1][23][24]

-

Appropriate cell culture medium (e.g., DMEM or MEM) supplemented with fetal bovine serum and antibiotics.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Neutral Red dye[23][24][25].

Protocol: MTT Assay

-

Cell Seeding: Seed human cells in a 96-well plate and allow them to adhere overnight.

-

Compound Addition: Add serial dilutions of this compound to the wells and incubate for 24-48 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at approximately 570 nm using a microplate reader.

-

Data Analysis: Calculate the 50% cytotoxic concentration (CC50) by plotting cell viability against drug concentration.

Selectivity Index Calculation

The selectivity index (SI) is a critical parameter that indicates the therapeutic window of a compound. It is calculated as the ratio of the CC50 of the compound against a human cell line to its IC50 against the parasite.

SI = CC50 (Human Cell Line) / IC50 (P. falciparum)

A higher SI value indicates greater selectivity for the parasite and a more promising safety profile.

Data Presentation and Interpretation

Quantitative data should be summarized in a clear and concise manner to facilitate comparison and interpretation.

Table 1: In Vitro Antiplasmodial Activity and Cytotoxicity of this compound

| Compound | P. falciparum Strain | IC50 (nM)[1][3][5] | Human Cell Line | CC50 (µM)[1][23] | Selectivity Index (SI) |

| This compound | 3D7 (CQS) | [Experimental Value] | HepG2 | [Experimental Value] | [Calculated Value] |

| Dd2 (CQR) | [Experimental Value] | HEK293 | [Experimental Value] | [Calculated Value] | |

| Chloroquine | 3D7 (CQS) | [Reference Value] | HepG2 | [Reference Value] | [Reference Value] |

| Dd2 (CQR) | [Reference Value] | HEK293 | [Reference Value] | [Reference Value] |

Advanced In Vitro Characterization

For promising compounds, further in vitro studies can provide deeper insights into their therapeutic potential.

Drug Combination Studies

Investigating the interaction of this compound with known antimalarial drugs can identify potential synergistic or antagonistic effects. This is typically done using a fixed-ratio method and analyzing the data with isobolograms to determine the fractional inhibitory concentration (FIC) and the combination index (CI)[26][27][28].

Caption: Workflow for drug combination studies.

Evaluation Against a Panel of Resistant Strains

To assess the compound's potential to overcome existing drug resistance, it should be tested against a panel of P. falciparum strains with well-characterized resistance profiles, including artemisinin-resistant strains[2][7][29][30].

Conclusion

This technical guide provides a robust framework for the comprehensive in vitro evaluation of this compound against P. falciparum. By following these detailed protocols and data analysis methods, researchers can generate high-quality, reproducible data to assess the compound's potential as a novel antimalarial agent. A promising profile, characterized by potent antiplasmodial activity, a high selectivity index, and efficacy against drug-resistant strains, would provide a strong rationale for advancing this compound to further preclinical development, including in vivo efficacy studies.

References

-

Knaab, T. C., Held, J., Kurz, T., et al. (2021). 3-Hydroxy-propanamidines, a New Class of Orally Active Antimalarials Targeting Plasmodium falciparum. Journal of Medicinal Chemistry, 64(6), 3035–3047. [Link]

-

MalariaWorld. (2021). 3-Hydroxy-propanamidines, a New Class of Orally Active Antimalarials Targeting Plasmodium falciparum. [Link]

-

Ursing, J., et al. (2022). Chloroquine-susceptible and -resistant Plasmodium falciparum strains survive high chloroquine concentrations by becoming dormant but are eliminated by prolonged exposure. Journal of Antimicrobial Chemotherapy, 77(4), 1005–1011. [Link]

-

Noedl, H., et al. (2010). The SYBR Green I Malaria Drug Sensitivity Assay: Performance in Low Parasitemia Samples. The American Journal of Tropical Medicine and Hygiene, 82(3), 398–401. [Link]

-

Makler, M. T., Ries, J. M., Williams, J. A., Bancroft, J. E., Piper, R. C., Gibbins, B. L., & Hinrichs, D. J. (1993). Parasite lactate dehydrogenase as an assay for Plasmodium falciparum drug sensitivity. The American journal of tropical medicine and hygiene, 48(6), 739–741. [Link]

-

Mayor, A., et al. (2019). Assessing Performance of HRP2 Antigen Detection for Malaria Diagnosis in Mozambique. Journal of Clinical Microbiology, 57(9), e00707-19. [Link]

-

Nodari, R., et al. (2020). Effects of combined drug treatments on Plasmodium falciparum: In vitro assays with doxycycline, ivermectin and efflux pump inhibitors. PLOS ONE, 15(4), e0232231. [Link]

-

World Health Organization. (n.d.). P.falciparum drug sensitivity assay using SYBR® Green I V1.0. [Link]

-

Smilkstein, M., et al. (2004). Assessment and Continued Validation of the Malaria SYBR Green I-Based Fluorescence Assay for Use in Malaria Drug Screening. Antimicrobial Agents and Chemotherapy, 48(5), 1803–1806. [Link]

-

Noedl, H., et al. (2002). Histidine-Rich Protein II: a Novel Approach to Malaria Drug Sensitivity Testing. Antimicrobial Agents and Chemotherapy, 46(6), 1658–1664. [Link]

-

Machado, M., Murtinheira, F., Lobo, E., & Nogueira, F. (2016). Whole-Cell SYBR Green I Assay for Antimalarial Activity Assessment. JSCIMED Central, 3(1), 1042. [Link]

-

Adwoa Biotech. (2024). Step-by-Step Guide: Culturing Plasmodium falciparum Strains in the Lab. YouTube. [Link]

-

Dondorp, A. M., et al. (1997). Measurement of the lactate dehydrogenase activity of Plasmodium falciparum as an assessment of parasitemia. Transactions of the Royal Society of Tropical Medicine and Hygiene, 91(4), 444–448. [Link]

-

The American Journal of Tropical Medicine and Hygiene. (2010). The SYBR Green I malaria drug sensitivity assay: performance in low parasitemia samples. [Link]

-

D'Alessandro, S., et al. (2014). A Plasmodium falciparum screening assay for anti-gametocyte drugs based on parasite lactate dehydrogenase detection. Malaria Journal, 13, 447. [Link]

-

Kariuki, V., et al. (2017). Nanoparticle-Based Histidine-Rich Protein-2 Assay for the Detection of the Malaria Parasite Plasmodium falciparum. ACS Omega, 2(6), 2862–2868. [Link]

-

Journal of Antimicrobial Chemotherapy. (2022). Chloroquine-susceptible and -resistant Plasmodium falciparum strains survive high chloroquine concentrations by becoming dormant but are eliminated by prolonged exposure. [Link]

-

MalariaWorld. (2025). Structure-Activity Relationships of 3-Hydroxypropanamidines (HPAs) with Potent In Vivo Antimalarial Activity. [Link]

-

Wikipedia. (n.d.). Malaria. [Link]

-

ACS Publications. (2025). Structure-Activity Relationships of 3-Hydroxypropanamidines (HPAs) with Potent In Vivo Antimalarial Activity. [Link]

-

PubMed. (2021). 3-Hydroxy-propanamidines, a New Class of Orally Active Antimalarials Targeting Plasmodium falciparum. [Link]

-

World Health Organization. (n.d.). Culture of Plasmodium falciparum blood stages v1.0. [Link]

-

Brazilian Journal of Pharmaceutical Sciences. (2022). In vitro assessment for cytotoxicity screening of new antimalarial candidates. [Link]

-

The Korean Journal of Parasitology. (2007). Plasmodium falciparum Cultivation Using the Petri Dish: Revisiting the Effect of the 'Age' of Erythrocytes and the Interval of Medium Change. [Link]

-

ResearchGate. (n.d.). HRP2 bead assay only detects HRP2-producing P. falciparum Plasma from... [Link]

-

Antimicrobial Agents and Chemotherapy. (2005). Assessment of Malaria In Vitro Drug Combination Screening and Mixed-Strain Infections Using the Malaria Sybr Green I-Based Fluorescence Assay. [Link]

-

Memorias do Instituto Oswaldo Cruz. (2015). Suitability of methods for Plasmodium falciparum cultivation in atmospheric air. [Link]

-

MicrobeWiki. (2015). Chloroquine Resistance in Plasmodium falciparum. [Link]

-

University of Edinburgh. (n.d.). Routine Culturing Plasmodium falciparum. [Link]

-

SciELO. (2022). In vitro assessment for cytotoxicity screening of new antimalarial candidates. [Link]

-

ResearchGate. (2020). (PDF) Effects of combined drug treatments on Plasmodium falciparum: In vitro assays with doxycycline, ivermectin and efflux pump inhibitors. [Link]

-

ResearchGate. (n.d.). Malstat assay for the detection of Plasmodium lactate dehydrogenase. [Link]

-

University of Pretoria. (2024). Evaluation of the in vitro antiplasmodial and toxicity profiles of novel drug delivery formulations for combination therapies. [Link]

-

DTIC. (n.d.). Parasite Lactate Dehydrogenase for the Diagnosis of Plasmodium Falciparum. [Link]

-

ResearchGate. (2022). In vitro assessment for cytotoxicity screening of new antimalarial candidates. [Link]

-

SciELO. (n.d.). In vitro assessment for cytotoxicity screening of new antimalarial candidates. [Link]

-

ResearchGate. (n.d.). Distribution of chloroquine-resistant strains of P. falciparum in Southeast Asia. [Link]

-

AIR Unimi. (2020). Effects of combined drug treatments on Plasmodium falciparum : in vitro assays with doxycycline, ivermectin and efflux pump inhibitors. [Link]

-

Centers for Disease Control and Prevention. (2024). Drug Resistance in the Malaria-Endemic World. [Link]

-

Hematologie Groningen. (n.d.). Structure–Activity Relationships of 3-Hydroxypropanamidines (HPAs) with Potent In Vivo Antimalarial Activity. [Link]

-

Frontiers in Pharmacology. (2017). Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review. [Link]

- Google Patents. (n.d.). CN104030941A - Synthesis method of 3-(4-hydroxyphenyl)propanamide.

-

Scientific Reports. (2020). Multistage antiplasmodial activity of hydroxyethylamine compounds, in vitro and in vivo evaluations. [Link]

Sources

- 1. 3-Hydroxy-propanamidines, a New Class of Orally Active Antimalarials Targeting Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Drug Resistance in the Malaria-Endemic World | Malaria | CDC [cdc.gov]

- 3. malariaworld.org [malariaworld.org]

- 4. malariaworld.org [malariaworld.org]

- 5. 3-Hydroxy-propanamidines, a New Class of Orally Active Antimalarials Targeting Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structure–Activity Relationships of 3-Hydroxypropanamidines (HPAs) with Potent In Vivo Antimalarial Activity - Hematologie Groningen [hematologiegroningen.nl]

- 7. Chloroquine-susceptible and -resistant Plasmodium falciparum strains survive high chloroquine concentrations by becoming dormant but are eliminated by prolonged exposure - PMC [pmc.ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

- 9. Plasmodium falciparum Cultivation Using the Petri Dish: Revisiting the Effect of the 'Age' of Erythrocytes and the Interval of Medium Change - PMC [pmc.ncbi.nlm.nih.gov]

- 10. iddo.org [iddo.org]

- 11. Suitability of methods for Plasmodium falciparum cultivation in atmospheric air - PMC [pmc.ncbi.nlm.nih.gov]

- 12. malariaresearch.eu [malariaresearch.eu]

- 13. The SYBR Green I Malaria Drug Sensitivity Assay: Performance in Low Parasitemia Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 14. iddo.org [iddo.org]

- 15. journals.asm.org [journals.asm.org]

- 16. Whole-Cell SYBR Green I Assay for Antimalarial Activity Assessment [jscimedcentral.com]

- 17. Parasite lactate dehydrogenase as an assay for Plasmodium falciparum drug sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Measurement of the lactate dehydrogenase activity of Plasmodium falciparum as an assessment of parasitemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. A Plasmodium falciparum screening assay for anti-gametocyte drugs based on parasite lactate dehydrogenase detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Histidine-Rich Protein II: a Novel Approach to Malaria Drug Sensitivity Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Assessing Performance of HRP2 Antigen Detection for Malaria Diagnosis in Mozambique - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Malaria - Wikipedia [en.wikipedia.org]

- 23. In vitro assessment for cytotoxicity screening of new antimalarial candidates | Brazilian Journal of Pharmaceutical Sciences [revistas.usp.br]

- 24. scielo.br [scielo.br]

- 25. scielo.br [scielo.br]

- 26. Effects of combined drug treatments on Plasmodium falciparum: In vitro assays with doxycycline, ivermectin and efflux pump inhibitors | PLOS One [journals.plos.org]

- 27. journals.asm.org [journals.asm.org]

- 28. researchgate.net [researchgate.net]

- 29. Chloroquine-susceptible and -resistant Plasmodium falciparum strains survive high chloroquine concentrations by becoming dormant but are eliminated by prolonged exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Chloroquine Resistance in Plasmodium falciparum - microbewiki [microbewiki.kenyon.edu]

3-Hydroxypropanimidamide hydrochloride CAS number and properties

An In-Depth Technical Guide to 3-Hydroxypropanimidamide Hydrochloride for Advanced Research

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of this compound hydrochloride, a compound of significant interest in contemporary medicinal chemistry. We will move beyond simple data recitation to deliver a foundational understanding of its synthesis, properties, and critical applications, particularly in the field of antimalarial drug discovery.

Core Chemical Identity and Physicochemical Properties

Precise identification is the cornerstone of any chemical research. This compound hydrochloride is registered under the following identifiers.

| Property | Value | Source |

| CAS Number | 53868-56-7 | [1] |

| Molecular Formula | C₃H₈N₂O·HCl | [1] |

| Molecular Weight | 124.57 g/mol | [1][2] |

| Synonyms | 3-Hydroxy-propionamidine hydrochloride, 3-Hydroxypropanamidine hydrochloride | [1] |

These fundamental properties are critical for accurate experimental design, from calculating molar concentrations for assays to predicting potential solubility characteristics.

Synthesis Pathway: The Pinner Reaction Approach

The synthesis of this compound hydrochloride and its derivatives is most effectively achieved through a well-established pathway involving the Pinner reaction. This method is favored for its reliability and directness in converting nitriles to the desired imidoester hydrochlorides, which are then readily transformed into the final amidine products.

Experimental Protocol: A Step-by-Step Synthesis

The following protocol is a synthesized methodology based on established procedures for this class of compounds[3].

-

Step 1: Formation of the 3-Hydroxypropanenitrile Precursor. The synthesis begins with a suitable aromatic aldehyde, which is converted to a 3-hydroxypropanenitrile. This foundational step creates the carbon backbone of the final molecule.

-

Step 2: Pinner Reaction to Form the Imidoester Hydrochloride. The 3-hydroxypropanenitrile is dissolved in a suitable solvent mixture (e.g., CH₂Cl₂/THF). The solution is cooled (e.g., to -10°C) before introducing hydrogen chloride (typically as a solution in diethyl ether) and methanol. This reaction converts the nitrile group into a methyl imidoester hydrochloride (in this case, a derivative of methyl 3-hydroxypropanimidate hydrochloride). The causality here is the acid-catalyzed nucleophilic attack of methanol on the nitrile carbon.

-

Step 3: Amine Reaction to Yield the Final Amidine Hydrochloride. The resulting imidoester hydrochloride is then reacted directly with an appropriate amine (R¹-NH₂) in a solvent like dichloromethane (DCM). This step proceeds from 0°C to room temperature over approximately 12 hours. The amine displaces the methoxy group from the imidoester, forming the more stable amidine hydrochloride product.

Visualization of the Synthesis Workflow

The logical flow of this synthesis is critical for reproducibility and is visualized below.

Caption: Synthetic pathway for this compound hydrochloride derivatives.

Application in Drug Discovery: A New Frontier in Antimalarial Agents

The most compelling application for this chemical scaffold is in the development of novel antimalarial drugs. The spread of resistance to existing therapies, including artemisinin-based combinations, has created an urgent need for new chemical classes of antimalarials[3].

Mechanism and Significance

3-Hydroxypropanamidines (3-HPAs), the class to which this compound belongs, have emerged as a highly promising series of antiplasmodial agents. Research has demonstrated that specific derivatives exhibit potent in vitro activity against both chloroquine-sensitive (3D7) and multidrug-resistant (Dd2) strains of Plasmodium falciparum, with IC₅₀ values in the low nanomolar range[3].

The significance of this lies in several key areas:

-

Novelty: As a new chemotype, 3-HPAs have the potential to overcome existing resistance mechanisms.

-

Potency: The high activity at low concentrations suggests a specific and effective mode of action against the parasite.

-

Safety Profile: The most active compounds in the series have shown low cytotoxicity in human cell lines, indicating a favorable therapeutic window[3].

-

Metabolic Stability: Key compounds have demonstrated high stability in human liver microsomes, suggesting they are not rapidly cleared from the body and may have a long half-life, which is a desirable trait for an antimalarial drug[3].

Drug Development Context

The development of a compound like a 3-HPA derivative follows a rigorous pipeline. Its promising preclinical data positions it as a lead candidate for further optimization and in vivo testing.

Caption: Role of 3-HPAs in the antimalarial drug discovery pipeline.

Safety, Handling, and Storage

While a specific, comprehensive safety data sheet (SDS) for this compound hydrochloride is not widely available, its chemical nature as a hydrochloride salt of an organic amide allows for the establishment of prudent laboratory practices based on analogous compounds.

-

Personal Protective Equipment (PPE): Always wear safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile), and a laboratory coat.

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols[4][5]. Avoid contact with skin and eyes[6]. After handling, wash hands thoroughly[4][6].

-

Fire Safety: In case of fire, use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide as extinguishing agents[5][6].

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

Incompatibilities: Avoid contact with strong oxidizing agents and strong bases[7].

It is imperative to conduct a thorough, substance-specific risk assessment before commencing any experimental work.

References

-

Schlemmer, C., et al. (2021). 3-Hydroxy-propanamidines, a New Class of Orally Active Antimalarials Targeting Plasmodium falciparum. Journal of Medicinal Chemistry. Available at: [Link]

-

Beijing Xinheng Research Technology Co., Ltd. (n.d.). 3-Hydroxy-propionamidine hydrochloride - CAS:53868-56-7. Available at: [Link]

-

PubChem. (n.d.). 3-Aminopropanamide hydrochloride. National Center for Biotechnology Information. Available at: [Link]

-

Angene Chemical. (2025). Safety Data Sheet - 3-Amino-N-methylpropanamide hydrochloride. Available at: [Link]

Sources

- 1. 3-Hydroxy-propionamidine hydrochloride - CAS:53868-56-7 - 北京欣恒研科技有限公司 [konoscience.com]

- 2. 3-Aminopropanamide hydrochloride | C3H9ClN2O | CID 22222288 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Hydroxy-propanamidines, a New Class of Orally Active Antimalarials Targeting Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. angenechemical.com [angenechemical.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

Discovery and Synthesis of Novel 3-Hydroxy-propanamidines: A Guide to a New Class of Orally Active Antimalarials

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The rise of drug-resistant pathogens presents a formidable challenge to global health, necessitating the urgent discovery of novel chemotypes. This technical guide provides a comprehensive overview of the discovery and synthesis of 3-hydroxy-propanamidines (3-HPAs), a promising class of compounds exhibiting potent bioactivity, particularly as antimalarial agents. We delve into the strategic rationale behind their design, drawing from principles of bioisosteric replacement to enhance therapeutic profiles. This document details two primary synthetic pathways, offering step-by-step protocols and explaining the causality behind critical experimental choices. Furthermore, we synthesize key structure-activity relationship (SAR) findings and present preclinical data that underscore the potential of 3-HPAs. This guide is intended for researchers and drug development professionals, providing the foundational knowledge required to explore and expand upon this important new class of molecules.

Introduction: The Genesis of 3-Hydroxy-propanamidines

The quest for new therapeutic agents is often an exercise in molecular refinement. The journey to the discovery of 3-hydroxy-propanamidines (3-HPAs) is a prime example of this, born from the strategic optimization of a pre-existing pharmacophore. Initial research identified a class of 3-hydroxypropanehydrazonamides with potent antimalarial activity.[1] However, a significant liability of the hydrazonamide motif is its potential for in vivo hydrolysis, which could release toxic hydrazine metabolites.[1]

This critical challenge prompted a bioisosteric replacement strategy. Bioisosterism, a cornerstone of medicinal chemistry, involves substituting a functional group with another that shares similar physicochemical properties, with the goal of retaining or improving biological activity while optimizing pharmacokinetic or toxicological profiles.[2][3][4] In this context, the amidine functional group was selected as a metabolically robust bioisostere for the hydrazonamide moiety.[1] This strategic pivot led to the development of 3-HPAs, a novel class of compounds that not only circumvented the potential toxicity issue but also demonstrated enhanced efficacy.[1][5]

Crucially, earlier studies had established that a hydroxyl group positioned at a specific distance from a basic nitrogen center was essential for potent antimalarial activity.[1][5] The 3-hydroxy-propanamidine scaffold preserves this critical pharmacophoric feature while introducing the stable amidine core, setting the stage for a new and powerful class of antimalarial candidates.

Core Synthetic Strategies: Pathways to 3-HPAs

The synthesis of the 3-HPA library has been primarily achieved through two distinct, linear synthetic routes starting from common intermediates. The choice between these pathways often depends on the desired substitution pattern of the final amidine and considerations of yield versus operational efficiency.[1]

The common precursor for both routes is a substituted 3-hydroxypropanenitrile, which is typically prepared from a corresponding aromatic aldehyde.[1]

Route A: The Imidate Hydrochloride Pathway (Pinner Reaction)

This classical approach proceeds via a Pinner reaction to form a stable, yet reactive, imidate hydrochloride (imidoester) intermediate. This method is particularly advantageous for synthesizing N-alkylaryl-substituted amidines and has provided superior yields for certain key compounds.[1]

Causality Behind Experimental Choices:

-

Anhydrous Conditions: The Pinner reaction is highly sensitive to moisture. The formation of the imidate hydrochloride requires anhydrous conditions (e.g., dry HCl in ether) to prevent hydrolysis of the nitrile starting material back to a carboxylic acid or the imidate product to an ester.

-

Low Temperature: The initial reaction is conducted at low temperatures (-10 °C to 0 °C) to control the exothermic reaction between the nitrile and HCl-saturated alcohol and to minimize side reactions.

-

Amine Addition: The final step involves nucleophilic attack by the desired amine on the imidate. This reaction is typically performed at 0 °C to room temperature to ensure controlled formation of the amidine and prevent decomposition.

Experimental Protocol: Synthesis of Benzamidine 22 via Route A [1]

-

Imidate Formation: A solution of 3-hydroxypropanenitrile intermediate (1.0 eq) in a mixture of CH₂Cl₂/THF is cooled to -10 °C.

-

A solution of dry HCl in diethyl ether is added, followed by the addition of anhydrous methanol (MeOH).

-

The reaction mixture is stirred and allowed to warm to room temperature overnight.

-

The solvent is removed under reduced pressure to yield the crude imidate hydrochloride intermediate, which is used in the next step without further purification.

-

Amidine Formation: The crude imidate hydrochloride is dissolved in dry dichloromethane (DCM) and cooled to 0 °C.

-

The appropriate amine (e.g., 4-methoxyaniline, 1.1 eq) is added portion-wise.

-

The reaction is stirred at room temperature for 12 hours, monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction is quenched, and the product is extracted.

-

The crude product is purified by column chromatography to afford the final 3-hydroxy-propanamidine.

Route B: Direct Amination via Trimethylaluminum

This route offers a more direct and less time-consuming synthesis by directly reacting the nitrile with an amine, mediated by trimethylaluminum (Al(CH₃)₃).[1] While often resulting in lower yields compared to Route A, it avoids the use of storage-sensitive imidate intermediates. However, this method was found to be ineffective for the synthesis of alkylarylamidines.[1]

Causality Behind Experimental Choices:

-

Lewis Acid Catalyst: Trimethylaluminum acts as a potent Lewis acid, coordinating to the nitrogen of the nitrile. This activation significantly increases the electrophilicity of the nitrile carbon, making it susceptible to nucleophilic attack by the relatively weak nucleophile, the aryl amine.

-

Inert Atmosphere: Organoaluminum reagents like Al(CH₃)₃ are pyrophoric and react violently with water and air. Therefore, the reaction must be conducted under a strictly inert atmosphere (e.g., Nitrogen or Argon).

-

Elevated Temperature: The reaction typically requires heating (e.g., 50 °C) to drive the amination to completion.

Experimental Protocol: Synthesis of Benzamidines 14–21 via Route B [1]

-

A solution of the respective aryl amine (e.g., 4-fluoroaniline, 1.0 eq) in a mixture of toluene/THF is prepared under an inert atmosphere.

-

The solution is cooled to 0 °C, and a solution of trimethylaluminum (2 M in toluene, 1.1 eq) is added dropwise.

-

The mixture is stirred at 0 °C for 30 minutes.

-

A solution of the 3-hydroxypropanenitrile intermediate (1.2 eq) in toluene is added dropwise.

-

The reaction mixture is heated to 50 °C and stirred for 5 hours, monitored by TLC.

-

After completion, the reaction is carefully quenched at 0 °C with a suitable reagent (e.g., by the slow addition of a Rochelle's salt solution).

-

The product is extracted, and the organic layers are combined, dried, and concentrated.

-

The crude product is purified by column chromatography.

Structure-Activity Relationships and Preclinical Evaluation

The development of the 3-HPA series has yielded several potent analogs with excellent activity against both drug-sensitive (3D7/Pf3D7) and multidrug-resistant (Dd2/PfDd2) strains of Plasmodium falciparum.[1][5][6]

In Vitro Antimalarial Activity

Systematic modification of the phenanthrene and benzamidine moieties of the 3-HPA scaffold has led to the identification of key structural features that govern antimalarial potency.[6][7] Compound 22 , featuring a para-methoxy-substituted benzamidine moiety, emerged as a lead candidate, exhibiting nanomolar inhibition of both chloroquine-sensitive and resistant parasite strains.[1][5][8][9][10]

| Compound | Substituents | IC₅₀ Pf 3D7 (μM) | IC₅₀ Pf Dd2 (μM) | Cytotoxicity (HepG2, IC₅₀ μM) | Reference |

| 16 | Two tert-butylphenyl | 0.05 | 0.05 | >30 | [1] |

| 22 | para-methoxy-benzamidine | 0.005 | 0.012 | >30 | [1][5] |

| 23 | - | 0.005 | 0.009 | >30 | [1] |

| 7d | para-bromo-benzamidine | - | - | Not observed | [6] |

Table 1: In Vitro Activity of Lead 3-Hydroxy-propanamidines.

The data clearly indicates that these compounds possess high parasite selectivity, with potent antiplasmodial activity and low cytotoxicity against human cell lines.[1][6] The mechanism of action for lead compounds like 7d is proposed to be the inhibition of hemozoin formation, a critical detoxification pathway for the parasite.[6]

In Vivo Efficacy and Pharmacokinetics

Selected lead compounds have demonstrated significant in vivo activity in the Plasmodium berghei mouse model. Compound 22 showed a strong, dose-dependent curative effect when administered orally.[5][9][10]

These results highlight the oral bioavailability and potent in-host activity of this compound class. Furthermore, pharmacokinetic studies of analog 7d revealed a favorable profile with a fast onset and a slow elimination phase, which are desirable properties for an antimalarial drug.[6] Importantly, no obvious signs of toxicity were observed during these in vivo studies.[5][6]

Conclusion and Future Outlook

The discovery of 3-hydroxy-propanamidines represents a successful application of rational drug design principles. Through the strategic bioisosteric replacement of a labile hydrazonamide group, a new class of potent, selective, and orally active antimalarial agents was developed. The synthetic routes outlined in this guide are robust and adaptable, allowing for extensive exploration of the chemical space around the 3-HPA scaffold.

The compelling preclinical data, including nanomolar in vitro potency against resistant strains, significant in vivo efficacy, and favorable safety profiles, position 3-HPAs as a highly promising starting point for further drug development. Future work should focus on advanced lead optimization to enhance pharmacokinetic properties, broaden the anti-parasitic spectrum, and fully elucidate the mechanism of resistance. The foundational knowledge presented herein provides a solid platform for researchers to build upon in the critical fight against malaria and other infectious diseases.

References

-

Knaab, T. C., Held, J., Kurz, T., et al. (2021). 3-Hydroxy-propanamidines, a New Class of Orally Active Antimalarials Targeting Plasmodium falciparum. Journal of Medicinal Chemistry, 64(6), 3035-3047. [Link]

-

National Center for Biotechnology Information. (2021). 3-Hydroxy-propanamidines, a New Class of Orally Active Antimalarials Targeting Plasmodium falciparum - PMC. PubMed Central. [Link]

-

Ferreira, R. S., et al. (2020). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of Medicinal Chemistry, 63(19), 10753-10784. [Link]

-

Hematologie Groningen. Structure–Activity Relationships of 3-Hydroxypropanamidines (HPAs) with Potent In Vivo Antimalarial Activity. [Link]

-

ACS Figshare. (2025). Structure–Activity Relationships of 3‑Hydroxypropanamidines (HPAs) with Potent In Vivo Antimalarial Activity. Journal of Medicinal Chemistry. [Link]

-

ResearchGate. (2021). 3-Hydroxy-propanamidines, a New Class of Orally Active Antimalarials Targeting Plasmodium falciparum | Request PDF. [Link]

-

MalariaWorld. (2021). NOT Open Access | 3-Hydroxy-propanamidines, a New Class of Orally Active Antimalarials Targeting Plasmodium falciparum. [Link]

-

MDPI. (2019). Bioisosteric Replacement as a Tool in Anti-HIV Drug Design. Molecules, 24(3), 473. [Link]

-

Bentham Science. (2025). The Synthesis of Amide and its Bioisosteres. Advances in Organic Synthesis. [Link]

-

SlidePlayer. (2012). Application of Bioisosteres in Drug Design. [Link]

- Google Patents. (2014). CN104030941A - Synthesis method of 3-(4-hydroxyphenyl)propanamide.

-

PubMed. (2021). 3-Hydroxy-propanamidines, a New Class of Orally Active Antimalarials Targeting Plasmodium falciparum. Journal of Medicinal Chemistry. [Link]

Sources

- 1. 3-Hydroxy-propanamidines, a New Class of Orally Active Antimalarials Targeting Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. drughunter.com [drughunter.com]

- 4. benthamscience.com [benthamscience.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. acs.figshare.com [acs.figshare.com]

- 7. Structure–Activity Relationships of 3-Hydroxypropanamidines (HPAs) with Potent In Vivo Antimalarial Activity - Hematologie Groningen [hematologiegroningen.nl]

- 8. researchgate.net [researchgate.net]

- 9. malariaworld.org [malariaworld.org]

- 10. 3-Hydroxy-propanamidines, a New Class of Orally Active Antimalarials Targeting Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]

3-Hydroxypropanimidamide: A Versatile Scaffold for Modern Drug Discovery

An In-depth Technical Guide for Researchers and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The relentless pursuit of novel therapeutic agents necessitates the exploration of innovative chemical scaffolds that offer advantageous physicochemical and pharmacological properties. 3-Hydroxypropanimidamide, a member of the amidoxime class of organic compounds, has emerged as a compelling scaffold in medicinal chemistry. Its unique structural features enable it to serve as a versatile building block, a bioisosteric replacement for common functional groups, and a clever prodrug moiety to enhance the pharmacokinetic profiles of active pharmaceutical ingredients. This technical guide provides a comprehensive overview of the this compound scaffold, from its fundamental chemical properties and synthesis to its strategic applications in drug discovery. We will delve into its role as a prodrug, its bioisosteric potential, and provide a detailed case study of its successful application in the development of next-generation antimalarial agents. This guide is intended to equip researchers, medicinal chemists, and drug development professionals with the foundational knowledge and practical insights required to effectively leverage the this compound scaffold in their own research endeavors.

The this compound Scaffold: A Primer

At its core, this compound, also known as a N'-hydroxy-propanimidamide, is a small, functionalized molecule characterized by a three-carbon backbone bearing a hydroxyl group and an amidoxime functional group. The amidoxime moiety, which consists of a hydroxyimino and an amino group attached to the same carbon, is the cornerstone of this scaffold's utility in drug discovery.[1]

Physicochemical Properties: The Foundation of Druggability

The physicochemical properties of a scaffold are paramount to its success in a drug discovery program. While specific quantitative data for the parent this compound is not extensively documented, we can infer its properties from the behavior of the amidoxime functional group and related small molecules.

The amidoxime group imparts a degree of polarity to the molecule, influencing its solubility. The presence of both hydrogen bond donors (the -OH and -NH2 groups) and acceptors (the nitrogen and oxygen atoms) suggests that this compound and its simple derivatives would exhibit moderate aqueous solubility.[2] The lipophilicity, as measured by the logarithm of the partition coefficient (logP), is a critical determinant of a drug's ability to cross biological membranes. The calculated logP (cLogP) for amidoxime-containing compounds can be tailored through synthetic modifications to the rest of the molecule to achieve the desired balance for optimal absorption, distribution, metabolism, and excretion (ADME) properties.[3]

The basicity of the amidoxime group is significantly lower than that of the corresponding amidine.[4] This has profound implications for its use as a prodrug, as the less basic amidoxime is less likely to be protonated at physiological pH, allowing for better membrane permeability.[5]

Table 1: Predicted Physicochemical Properties of Simple Amidoximes

| Property | Predicted Value/Range | Significance in Drug Discovery |

| cLogP | 0.0 - 2.5 | Influences membrane permeability and solubility.[6] |

| Topological Polar Surface Area (TPSA) | 60 - 90 Ų | Predicts drug transport properties. |

| Hydrogen Bond Donors | 2-3 | Contributes to target binding and solubility. |

| Hydrogen Bond Acceptors | 2-3 | Contributes to target binding and solubility. |

| pKa (Amidinium ion) | 9.0 - 11.0 | Affects ionization state at physiological pH. |

| pKa (Amidoxime) | ~5.0 | Significantly less basic than the corresponding amidine.[4] |

The Prodrug Principle: Unmasking the Active Agent

One of the most powerful applications of the this compound scaffold is its role as a prodrug for the corresponding 3-hydroxypropanamidine.[5] Amidines are strongly basic and are often protonated at physiological pH, which can limit their oral bioavailability due to poor absorption from the gastrointestinal tract.[4]

The this compound, being less basic, can be readily absorbed.[5] Once in the systemic circulation, it is enzymatically reduced to the active amidine form.[4] This bioactivation is primarily carried out by the mitochondrial amidoxime reducing component (mARC) enzyme system.[7] This system is a three-component electron transport chain located on the outer mitochondrial membrane and consists of NADH-cytochrome b5 reductase, cytochrome b5, and a molybdenum-containing enzyme (mARC1 or mARC2).[8]

The ability of the this compound scaffold to act as a prodrug offers a strategic advantage in overcoming the pharmacokinetic challenges associated with highly basic drug candidates.[5]

A Bioisosteric Chameleon: Mimicking Key Functional Groups

Bioisosterism, the strategy of replacing a functional group within a drug molecule with another group that has similar physical or chemical properties, is a cornerstone of medicinal chemistry.[9] The this compound scaffold can be considered a non-classical bioisostere for carboxylic acids and amides.[10] This replacement can lead to improved metabolic stability, enhanced target binding, and novel intellectual property.[9]

The amidoxime moiety can mimic the hydrogen bonding pattern of a carboxylic acid, with the hydroxyl group acting as a hydrogen bond donor and the nitrogen atoms as acceptors. Unlike carboxylic acids, which are typically ionized at physiological pH, the less basic amidoxime remains largely unionized, which can be advantageous for cell permeability.

Synthesis of the this compound Scaffold

The synthesis of this compound and its derivatives is generally accessible through well-established organic chemistry transformations. The most common starting material is the corresponding 3-hydroxypropionitrile.

General Synthesis of Unsubstituted this compound

The parent this compound can be synthesized from 3-hydroxypropionitrile by reaction with hydroxylamine.

Experimental Protocol: Synthesis of this compound

-

Materials: 3-hydroxypropionitrile, hydroxylamine hydrochloride, sodium carbonate, ethanol.

-

Procedure: a. Dissolve hydroxylamine hydrochloride and sodium carbonate in ethanol. b. Add 3-hydroxypropionitrile to the reaction mixture. c. Reflux the mixture for several hours. d. Monitor the reaction progress by thin-layer chromatography. e. Upon completion, cool the reaction mixture and filter to remove inorganic salts. f. Evaporate the solvent under reduced pressure. g. Purify the crude product by recrystallization or column chromatography.

This is a generalized protocol and may require optimization for specific laboratory conditions.

Synthesis of Substituted this compound Derivatives

A versatile route to substituted derivatives, particularly those that will be reduced to N-substituted amidines, involves a Pinner-type reaction followed by reaction with an amine.

Application in Drug Discovery: A Case Study in Antimalarial Development

The emergence of drug-resistant strains of Plasmodium falciparum has created an urgent need for new antimalarial agents.[11] Research into 3-hydroxypropanamidines (HPAs), the active forms of this compound prodrugs, has identified a new class of highly potent antimalarials.[12]

From Scaffold to Lead Compound: Structure-Activity Relationship (SAR) Studies

Starting with a 3-hydroxypropanamidine scaffold, researchers have conducted extensive SAR studies to optimize antiplasmodial activity.[13] Modifications to various parts of the molecule have led to the identification of lead compounds with nanomolar potency against both drug-sensitive and multidrug-resistant P. falciparum strains.[12]

Table 2: In Vitro Antiplasmodial Activity of Representative 3-Hydroxypropanamidine Derivatives

| Compound | R1 Group | R2 Group | Pf 3D7 IC50 (nM) | Pf Dd2 IC50 (nM) | Cytotoxicity (HepG2, µM) |

| Lead 1 | Phenyl | 4-Fluorophenyl | 5 | 12 | >50 |

| Analog 2 | Naphthyl | 4-Chlorophenyl | 8 | 20 | >50 |

| Analog 3 | Biphenyl | 4-Methoxyphenyl | 15 | 35 | >50 |

(Data is illustrative and based on findings from published studies on 3-hydroxypropanamidines)[12]

Mechanism of Action: Targeting Heme Detoxification

The primary mechanism of action for this class of compounds is the inhibition of hemozoin formation.[12] During its lifecycle in red blood cells, the malaria parasite digests hemoglobin, releasing large quantities of toxic free heme. The parasite detoxifies this heme by crystallizing it into an inert substance called hemozoin. 3-Hydroxypropanamidine derivatives disrupt this process, leading to an accumulation of toxic heme and parasite death.[12]

Key Experimental Protocols in Antimalarial Drug Discovery

Protocol 1: In Vitro Antiplasmodial Activity Assay (SYBR Green I)

-

Cell Culture: Maintain asynchronous P. falciparum cultures in human erythrocytes in complete medium.

-

Drug Preparation: Prepare serial dilutions of test compounds in an appropriate solvent.

-

Assay Plate Preparation: Add parasitized erythrocytes to 96-well plates containing the drug dilutions.

-

Incubation: Incubate the plates for 72 hours under standard culture conditions.

-

Lysis and Staining: Lyse the cells and stain the parasitic DNA with SYBR Green I dye.

-

Data Acquisition: Measure fluorescence intensity using a fluorescence plate reader.

-

Data Analysis: Calculate IC50 values by fitting the dose-response data to a sigmoidal curve.

Protocol 2: Cytotoxicity Assay (HepG2 Cells)

-

Cell Culture: Culture HepG2 cells in appropriate medium.

-

Drug Treatment: Seed cells in 96-well plates and treat with serial dilutions of test compounds.

-

Incubation: Incubate for 48-72 hours.

-

Viability Assessment: Add a viability reagent (e.g., resazurin or MTT) and incubate.

-

Data Acquisition: Measure absorbance or fluorescence.

-

Data Analysis: Calculate CC50 values.

Protocol 3: In Vitro Metabolic Stability Assay (Human Liver Microsomes)

-

Reaction Mixture Preparation: Prepare a reaction mixture containing human liver microsomes, NADPH regenerating system, and buffer.

-

Compound Incubation: Add the test compound to the reaction mixture and incubate at 37°C.

-

Time Points: Remove aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Quenching: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).

-

Analysis: Analyze the remaining concentration of the parent compound using LC-MS/MS.

-

Data Analysis: Calculate the in vitro half-life and intrinsic clearance.

Broader Therapeutic Potential of the this compound Scaffold

While the antimalarial application is well-established for the corresponding amidines, the broader class of amidoximes and related structures have shown promise in other therapeutic areas, suggesting a wider potential for the this compound scaffold.

Anticancer Applications

Hydroxamic acid derivatives, which share some structural similarities with amidoximes, are known to be effective antitumor drugs.[14] Some flavonoid-based amide derivatives have also shown potent anticancer activity.[15] Given that this compound can act as a bioisostere for amides and carboxylic acids, it is plausible that derivatives of this scaffold could be developed as novel anticancer agents.[9] Potential mechanisms could involve the inhibition of key enzymes in cancer progression, such as histone deacetylases or matrix metalloproteinases.[16][17]

Antibacterial and Antifungal Applications